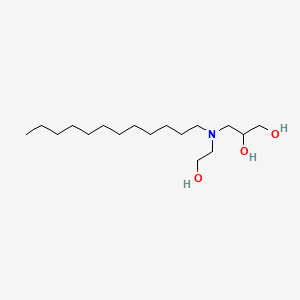
3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol is a chemical compound with the molecular formula C17H37NO3. It is characterized by the presence of a dodecyl chain, a hydroxyethyl group, and a propane-1,2-diol backbone. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol typically involves the reaction of dodecylamine with glycidol. The reaction proceeds under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:
Reactants: Dodecylamine and glycidol.
Catalyst: Acid or base catalyst.
Conditions: Mild temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in the formulation of biological buffers and cell lysis solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of 3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles and the solubilization of hydrophobic compounds. This property is exploited in various applications, from drug delivery to industrial cleaning.
Comparison with Similar Compounds
Similar Compounds
3-(N-Dodecyl-2-hydroxyethylamino)propane-1,3-diol: Similar structure but with a different hydroxyl group position.
3-(N-Dodecyl-2-hydroxyethylamino)butane-1,2-diol: Similar structure but with an additional carbon in the backbone.
3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2,3-triol: Similar structure but with an additional hydroxyl group.
Uniqueness
3-(N-Dodecyl-2-hydroxyethylamino)propane-1,2-diol is unique due to its specific combination of a dodecyl chain and a propane-1,2-diol backbone, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring the stabilization of emulsions and the solubilization of hydrophobic compounds.
Properties
CAS No. |
74263-50-6 |
|---|---|
Molecular Formula |
C17H37NO3 |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
3-[dodecyl(2-hydroxyethyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C17H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18(13-14-19)15-17(21)16-20/h17,19-21H,2-16H2,1H3 |
InChI Key |
NXWRADQGCVGQIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCO)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















